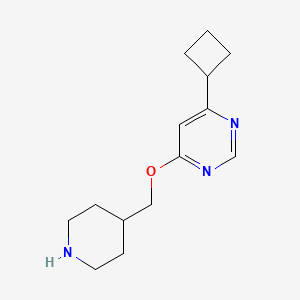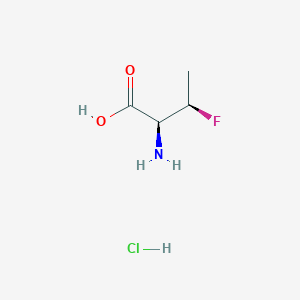![molecular formula C18H17NO5S3 B2538226 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido CAS No. 2097925-62-5](/img/structure/B2538226.png)
2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural components including a bithiophene unit, a 1,4-benzodioxin unit, and a sulfonamide group. Bithiophene is a type of thiophene, a sulfur-containing heterocycle, that is often used in organic semiconductors . 1,4-Benzodioxin is a type of dioxin and is used in various chemical reactions . Sulfonamides are a group of compounds that are well known for their antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain the characteristic rings of the bithiophene and 1,4-benzodioxin units, as well as the functional groups of the sulfonamide and hydroxyethane .Chemical Reactions Analysis
Sulfonamides, like the one in this compound, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles . The bithiophene and 1,4-benzodioxin units may also participate in various chemical reactions, depending on the conditions .Aplicaciones Científicas De Investigación
Antibacterial and Anti-inflammatory Applications
Research has indicated the potential of sulfonamides with 1,4-benzodioxin rings for therapeutic agents in treating inflammatory ailments and bacterial infections. The synthesis of new sulfonamides bearing this ring structure has shown suitable antibacterial potential against various Gram-positive and Gram-negative bacterial strains and exhibited inhibitory activity against the Lipoxygenase enzyme, suggesting possible therapeutic applications for inflammatory diseases (Abbasi et al., 2017).
Enzyme Inhibition for Diabetes and Alzheimer's Disease
Another study focused on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties against α-glucosidase and acetylcholinesterase. These enzymes are targets in diabetes and Alzheimer's disease treatment, respectively. The synthesized compounds showed substantial inhibitory activity, suggesting their potential as therapeutic agents for these conditions (Abbasi et al., 2019).
Material Science and Electronics
In material science, the synthesis and properties of novel polythiophenes, where bithiophene units are linked with ethynyl or bisethynylarylenyl bridges, have been studied. These materials exhibit extraordinary stability during multiple n- and p-doping processes and enhanced fluorescent activity, making them suitable for applications in electronics and optoelectronics (Krompiec et al., 2013).
Antimicrobial and Antifungal Agents
Further research has led to the synthesis of compounds with antibacterial and antifungal potential. Some compounds demonstrated significant activity against microbial and fungal strains, offering a foundation for developing new drug candidates for treating these infections (Abbasi et al., 2020).
Direcciones Futuras
The future research directions for this compound could include exploring its potential biological activity given the presence of the sulfonamide group. It could also be interesting to investigate its physical properties in relation to its potential use in materials science, given the presence of the bithiophene unit .
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their inhibitory effects on cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
It is likely that it interacts with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. For instance, cholinesterase inhibition can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. On the other hand, lipoxygenase inhibition can reduce the production of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
Similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibitory effects on its target enzymes. For instance, inhibition of cholinesterases could lead to enhanced cholinergic neurotransmission, while inhibition of lipoxygenase could reduce inflammation .
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S3/c20-13(16-5-6-18(26-16)17-2-1-9-25-17)11-19-27(21,22)12-3-4-14-15(10-12)24-8-7-23-14/h1-6,9-10,13,19-20H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFXAROREPZGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)
![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)



![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2538161.png)

